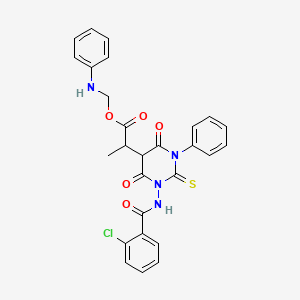
5-Pyrimidineacetic acid, hexahydro-1-((2-chlorobenzoyl)amino)-4,6-dioxo-alpha-methyl-3-phenyl-5-((phenylamino)methyl)-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pyrimidineacetic acid, hexahydro-1-((2-chlorobenzoyl)amino)-4,6-dioxo-alpha-methyl-3-phenyl-5-((phenylamino)methyl)-2-thioxo- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring, which is a common structure in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidineacetic acid, hexahydro-1-((2-chlorobenzoyl)amino)-4,6-dioxo-alpha-methyl-3-phenyl-5-((phenylamino)methyl)-2-thioxo- typically involves multi-step organic reactions. The process may start with the formation of the pyrimidine ring, followed by the introduction of various functional groups through substitution, addition, and condensation reactions. Specific reagents and catalysts are used to achieve the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale manufacturing. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the carbonyl groups or other reducible functional groups.
Substitution: Various substitution reactions can occur, especially on the aromatic rings and the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound may serve as a probe or ligand for studying enzyme interactions, receptor binding, or cellular pathways. Its structural features could mimic natural substrates or inhibitors.
Medicine
Potential medical applications include its use as a drug candidate or a lead compound in drug discovery. Its ability to interact with biological targets makes it a promising candidate for therapeutic development.
Industry
In the industrial sector, the compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Pyrimidineacetic acid, hexahydro-1-((2-chlorobenzoyl)amino)-4,6-dioxo-alpha-methyl-3-phenyl-5-((phenylamino)methyl)-2-thioxo- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form specific interactions, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Pyrimidinecarboxylic acid: Shares the pyrimidine ring structure but differs in functional groups.
2-Chlorobenzoyl derivatives: Compounds with similar benzoyl groups but different core structures.
Phenylamino derivatives: Compounds with phenylamino groups attached to various backbones.
Uniqueness
The uniqueness of 5-Pyrimidineacetic acid, hexahydro-1-((2-chlorobenzoyl)amino)-4,6-dioxo-alpha-methyl-3-phenyl-5-((phenylamino)methyl)-2-thioxo- lies in its combination of functional groups and structural features. This allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
153260-35-6 |
|---|---|
Molecular Formula |
C27H23ClN4O5S |
Molecular Weight |
551.0 g/mol |
IUPAC Name |
anilinomethyl 2-[1-[(2-chlorobenzoyl)amino]-4,6-dioxo-3-phenyl-2-sulfanylidene-1,3-diazinan-5-yl]propanoate |
InChI |
InChI=1S/C27H23ClN4O5S/c1-17(26(36)37-16-29-18-10-4-2-5-11-18)22-24(34)31(19-12-6-3-7-13-19)27(38)32(25(22)35)30-23(33)20-14-8-9-15-21(20)28/h2-15,17,22,29H,16H2,1H3,(H,30,33) |
InChI Key |
POIPIDRAYXJNRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1C(=O)N(C(=S)N(C1=O)NC(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3)C(=O)OCNC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















